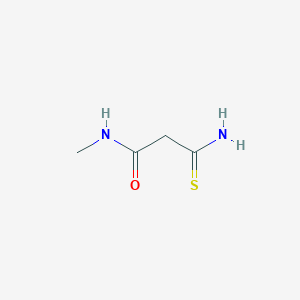

3-amino-N-methyl-3-thioxopropanamide

Übersicht

Beschreibung

Vorbereitungsmethoden

3-Amino-N-methyl-3-thioxopropanamide can be synthesized through the condensation of ethoxymethylenemalonic acids with 3-amino-3-thioxopropanamide in the presence of sodium ethylate . This reaction yields chalcogenopyridines and polyfunctionally substituted dienes, which can be further converted into nicotinamide derivatives

Analyse Chemischer Reaktionen

3-Amino-N-methyl-3-thioxopropanamide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with ethoxymethylenemalonic acids to form chalcogenopyridines and polyfunctionally substituted dienes.

Substitution Reactions: It can react with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds to form pyrimidine-5-carboxamide derivatives.

Alkylation Reactions: The compound can be alkylated in an alkaline medium to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives.

Common reagents used in these reactions include sodium ethylate, 2-anilinomethylene derivatives, and various electrophilic substrates . The major products formed from these reactions are nicotinamide derivatives and pyrimidine-5-carboxamide derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that 3-amino-N-methyl-3-thioxopropanamide exhibits potential antimicrobial properties. A study focusing on the synthesis of derivatives of this compound showed promising results against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .

1.2 Anti-parasitic Activity

The compound has also been evaluated for its anti-parasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that derivatives of this compound possess significant activity against intracellular amastigotes, making it a candidate for further development in treating this parasitic infection .

Materials Science

2.1 Flotation Reagents

In the field of mineral processing, this compound has been investigated as a flotation reagent. Its ability to modify mineral surface properties enhances the separation efficiency of minerals during flotation processes. Quantum chemical calculations have shown that compounds similar to this compound can interact with mineral surfaces through chemisorption, improving their collection power in flotation systems .

Biochemical Applications

3.1 Enzyme Inhibition

The compound's structural characteristics allow it to act as an enzyme inhibitor in biochemical pathways. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, which could be leveraged in drug design to modulate biochemical pathways .

3.2 Protein Interaction Studies

Molecular docking studies have revealed that this compound can bind to proteins involved in bacterial regulation, such as PqsR in Pseudomonas aeruginosa. This interaction could be crucial for developing strategies to combat bacterial resistance by disrupting quorum sensing mechanisms .

Case Studies

Wirkmechanismus

The mechanism of action of 3-amino-N-methyl-3-thioxopropanamide involves its interaction with various molecular targets and pathways. For example, its derivatives can modulate metabotropic glutamate receptors, inhibit enzymes such as IKKβ and ubiquitin C-terminal hydrolase L1, and act as inhibitors of HIV-1 integrase and phosphodiesterase PDE4B . These interactions are facilitated by the compound’s ability to form stable complexes with these molecular targets, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

3-Amino-N-methyl-3-thioxopropanamide can be compared with other similar compounds, such as:

3-Amino-3-thioxopropanamide: This compound is structurally similar but lacks the N-methyl group.

Cyanothioacetamide: Another structurally related compound that is used in the synthesis of azines and other heterocyclic compounds.

The uniqueness of this compound lies in its N-methyl group, which can influence its reactivity and the types of derivatives it can form.

Biologische Aktivität

3-amino-N-methyl-3-thioxopropanamide, a compound with significant biochemical relevance, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, cellular effects, and potential therapeutic applications, supported by data from various studies.

This compound is primarily involved in the synthesis of functionally substituted nicotinamides. Its mechanism of action includes:

- Condensation Reactions : The compound reacts with ethoxymethylenemalonic acids in the presence of sodium ethylate, facilitating the formation of complex heterocycles.

- Enzyme Interaction : It exhibits binding affinity to various enzymes, leading to either inhibition or activation, thereby influencing metabolic pathways and cellular functions .

Biochemical Pathways

The compound plays a role in several biochemical pathways:

- Nicotinamide Synthesis : It is integral in synthesizing nicotinamide derivatives, which are crucial for numerous biological functions.

- Cell Signaling : The compound affects cell signaling pathways, influencing gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound has profound effects on cellular processes:

- Metabolic Flux : By altering enzyme activity, it can change metabolic flux and metabolite levels within cells.

- Toxicity and Dosage : Studies show that the compound's effects vary with dosage; lower doses may yield beneficial outcomes while higher doses could lead to toxicity .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibit antibacterial properties against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined, indicating effective suppression of bacterial growth .

- Molecular Docking Studies : Docking studies revealed that certain derivatives bind effectively to the PqsR protein of Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

- Synthesis Applications : The compound has been utilized as a building block in synthesizing various biologically active compounds, including modulators of metabotropic glutamate receptors .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 50 | |

| Antibacterial | P. aeruginosa | 25 | |

| Enzyme Inhibition | Various enzymes | Varies |

Table 2: Synthesis Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Condensation | Ethoxymethylenemalonic acid | Substituted nicotinamides |

| Substitution | 2-anilinomethylene derivatives | Pyrimidine derivatives |

| Alkylation | Alkaline medium | Alkylated pyrimidine carboxamides |

Eigenschaften

IUPAC Name |

3-amino-N-methyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2OS/c1-6-4(7)2-3(5)8/h2H2,1H3,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFVJHGLHOJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365481 | |

| Record name | 3-amino-N-methyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59749-86-9 | |

| Record name | 3-Amino-N-methyl-3-thioxopropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59749-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-N-methyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.